molecular formula C8H16ClNO B2535745 (6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride CAS No. 2138204-86-9

(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride

Cat. No.: B2535745
CAS No.: 2138204-86-9
M. Wt: 177.67
InChI Key: UHTDYKUKTVKPET-UHFFFAOYSA-N
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Description

(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride is a bicyclic organic compound characterized by a 6-oxabicyclo[3.2.1]octane scaffold substituted with a methanamine group and a hydrochloride counterion. Its molecular formula is C₈H₁₄ClNO, with a molecular weight of 175.66 g/mol (calculated based on the bicyclo[3.2.1]octane structure and substituents). The compound is a white crystalline solid with high solubility in water and polar organic solvents, making it suitable for pharmaceutical and synthetic applications . Its synthesis typically involves advanced organic methodologies, such as ring-closing reactions or functionalization of preformed bicyclic frameworks, requiring specialized equipment and expertise .

Properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-4-6-1-2-8-3-7(6)5-10-8;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTDYKUKTVKPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the oxabicyclo ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by an intramolecular cyclization.

    Introduction of the amine group: The oxabicyclo compound is then subjected to amination reactions, often using reagents like ammonia or amines under high pressure and temperature conditions.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various functionalized derivatives.

Scientific Research Applications

(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: Researchers use it to study enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility/Stability Notable Applications/Properties
(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride C₈H₁₄ClNO 175.66 6-oxa bridge, amine group at C2 position Water-soluble, stable at RT Potential CNS-targeting scaffold
{6-Oxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride C₈H₁₄ClNO 175.66 6-oxa bridge, amine group at C1 position Likely similar solubility Positional isomer; possible altered reactivity
{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride C₉H₁₈ClN 175.70 No oxygen bridge, larger bicyclo[2.2.2] core Lower polarity, lipophilic Bulk synthesis available; less strained
[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine C₁₄H₂₀N₂O₂S 280.39 Diazabicyclo core, sulfonyl substituent Moderate water solubility Enhanced binding affinity (e.g., enzyme inhibition)
{1-Azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride hydrochloride C₈H₁₅Cl₂NO₂S 260.18 Azabicyclo core, sulfonyl chloride group Reactive, moisture-sensitive Intermediate for sulfonamide synthesis

Key Comparative Analysis

Structural Isomerism: The positional isomer {6-oxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride differs only in the amine group’s location (C1 vs. C2).

Oxygen Bridge vs. Carbon Bridge: The 6-oxa bridge in the target compound introduces polarity and hydrogen-bonding capability, enhancing water solubility compared to the non-oxygenated {bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride. The latter’s lipophilic nature may favor blood-brain barrier penetration but reduce aqueous solubility .

Functional Group Variation :

  • The sulfonyl chloride derivative (CAS 62190-20-9) is highly reactive, enabling conjugation with amines or alcohols, whereas the target compound’s primary amine group is more suited for salt formation or covalent modification (e.g., amide coupling) .

Research Findings and Implications

  • Safety Profile: Limited data exist, but its structural similarity to {bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride (a commercially available building block) implies low acute toxicity .

Biological Activity

(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, including antimicrobial and antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a six-membered ring containing an oxygen atom and an amine group. Its molecular formula is C9H15ClN2OC_9H_{15}ClN_2O, with a molecular weight of approximately 192.68 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems.

  • Receptor Binding : The compound can bind to various receptors, potentially modulating their activity, which may lead to therapeutic effects such as inhibition of microbial growth or modulation of cellular signaling pathways.
  • Enzyme Interaction : It may also inhibit certain enzymes, contributing to its antimicrobial and antiviral properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens:

Pathogen TypeActivity Observed
BacteriaEffective against Gram-positive and Gram-negative bacteria
FungiInhibitory effects on common fungal strains
VirusesPotential antiviral activity against specific viral infections

Case Studies

  • Antiviral Activity : A study demonstrated that the compound showed promise in inhibiting viral replication in vitro, particularly against coronaviruses, by interfering with viral enzyme activity .
  • Antimicrobial Efficacy : Another investigation highlighted its effectiveness in reducing bacterial load in infected animal models, suggesting its potential for therapeutic applications in infectious diseases.

Research Findings

Recent studies have focused on the synthesis and characterization of the compound, revealing insights into its pharmacological potential:

  • Synthesis : The synthesis involves a Diels-Alder reaction followed by reductive amination, yielding the hydrochloride salt form which is crucial for enhancing solubility and bioavailability.
  • Biological Assays : Various assays have been conducted to evaluate its cytotoxicity and efficacy against pathogens, confirming its safety profile at therapeutic doses while maintaining high antimicrobial activity .

Comparison with Similar Compounds

The unique bicyclic structure of this compound differentiates it from similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Oxabicyclo[3.2.1]octan-1-ylmethanolHydroxyl group instead of amineModerate antimicrobial
6-Oxabicyclo[3.2.1]octan-1-ylamineLacks the bicyclic structureLimited biological activity

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